Takeda-6d

Übersicht

Beschreibung

Takeda-6d ist ein neuartiger, potenter Inhibitor von RAF und dem vaskulären endothelialen Wachstumsfaktor-Rezeptor 2 (VEGFR2). Es zeigt eine inhibitorische Aktivität mit IC50-Werten von 7,0 nM für RAF und 2,2 nM für VEGFR2 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung wegen ihrer antiangiogenen und antitumorigen Eigenschaften eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern.

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung in Forschungslaboren unter kontrollierten Bedingungen synthetisiert. Der Prozess beinhaltet eine präzise Temperaturregelung, Lösungsmittelauswahl und Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Takeda-6d hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung zur Untersuchung der Hemmung von RAF- und VEGFR2-Signalwegen verwendet.

Biologie: Untersucht werden seine Auswirkungen auf zelluläre Signalwege und Angiogenese.

Medizin: Aufgrund seiner Antitumoraktivitäten wird sein potenzielles therapeutisches Einsatzgebiet in der Krebsbehandlung untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Medikamentenforschung eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der RAF- und VEGFR2-Signalwege. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert deren Aktivierung und die anschließende Signalübertragung. Diese Hemmung führt zur Unterdrückung der Angiogenese und des Tumorwachstums. Die Verbindung unterdrückt auch signifikant die Phosphorylierung von ERK1/2, einem wichtigen nachgeschalteten Signalmolekül .

Ähnliche Verbindungen:

VEGFR-2-IN-36: Ein potenter VEGFR-2-Inhibitor mit einem IC50-Wert von 0,067 μM.

TIE-2/VEGFR-2 kinase-IN-5: Ein potenter Inhibitor des Tyrosinkinase-Rezeptors TIE-2 und VEGFR-2.

SU5408: Ein potenter, zellpermeabler Inhibitor der VEGFR2-Kinase.

Einzigartigkeit: this compound ist einzigartig, da es sowohl RAF als auch VEGFR2 dual hemmt, was es zu einem wertvollen Werkzeug macht, um beide Signalwege gleichzeitig zu untersuchen. Seine potente inhibitorische Aktivität und die signifikante Unterdrückung der ERK1/2-Phosphorylierung unterscheiden es außerdem von anderen ähnlichen Verbindungen .

Wirkmechanismus

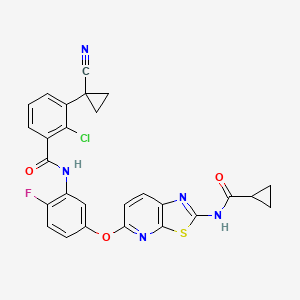

Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .

Target of Action

The primary targets of this compound are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, this compound can suppress the signaling pathways they are involved in .

Biochemical Pathways

This compound affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .

Pharmacokinetics

This compound is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .

Result of Action

The inhibition of BRAF and VEGFR2 by this compound leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where this compound showed tumor regression without severe toxicity .

Biochemische Analyse

Biochemical Properties

Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.

Metabolic Pathways

It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: While specific industrial production methods for Takeda-6d are not widely documented, the compound is synthesized in research laboratories under controlled conditions. The process involves precise temperature control, solvent selection, and purification steps to ensure high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Takeda-6d unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile in Gegenwart von Katalysatoren.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Vergleich Mit ähnlichen Verbindungen

VEGFR-2-IN-36: A potent VEGFR-2 inhibitor with IC50 value of 0.067 μM.

TIE-2/VEGFR-2 kinase-IN-5: A potent TIE-2 and VEGFR-2 tyrosine kinase receptor inhibitor.

SU5408: A potent, cell-permeable inhibitor of the VEGFR2 kinase.

Uniqueness: Takeda-6d is unique due to its dual inhibition of both RAF and VEGFR2, making it a valuable tool in studying both pathways simultaneously. Its potent inhibitory activity and significant suppression of ERK1/2 phosphorylation further distinguish it from other similar compounds .

Biologische Aktivität

Takeda-6d is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GCN2 kinase pathway and its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications based on recent research findings.

This compound primarily functions as an inhibitor of the GCN2 (General Control Nonderepressible 2) kinase, which plays a critical role in cellular stress responses, particularly under conditions of amino acid deprivation. By inhibiting GCN2, this compound can modulate the integrated stress response, leading to effects on cell proliferation and survival.

Key Findings on GCN2 Inhibition

- Binding Affinity : this compound exhibits a slow dissociation profile when binding to GCN2, indicating a strong interaction that may enhance its inhibitory effects .

- Selectivity : In enzymatic assays, this compound demonstrated an IC50 value of 0.26 nM against GCN2 and moderate inhibitory activity against PERK (another eIF2α kinase) with an IC50 of 230 nM . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably:

- Combination Therapy : In studies involving CCRF-CEM cells (a leukemia cell line), this compound enhanced the sensitivity to asparaginase treatment. The combination treatment showed significant antiproliferative effects in GCN2 wild-type cells but not in GCN2 knockout cells, confirming the role of GCN2 inhibition in this process .

Table 1: Antiproliferative Effects of this compound

| Treatment Combination | Cell Line | Effect on Proliferation | Mechanism |

|---|---|---|---|

| Asparaginase + this compound | CCRF-CEM | Significant reduction | GCN2 inhibition |

| Asparaginase alone | CCRF-CEM | Moderate reduction | - |

In Vivo Efficacy

The efficacy of this compound was further assessed in xenograft models:

- Xenograft Studies : Mice bearing CCRF-CEM xenografts were treated with this compound following asparaginase administration. The results indicated that doses as low as 3 mg/kg effectively suppressed both GCN2 autophosphorylation and downstream ATF4 levels, suggesting potent in vivo activity .

Table 2: In Vivo Efficacy of this compound

| Dose (mg/kg) | Effect on GCN2 Autophosphorylation | Effect on ATF4 Levels |

|---|---|---|

| 0.3 | Minimal | No significant change |

| 1 | Moderate | Moderate suppression |

| 3 | Significant suppression | Significant suppression |

Case Studies and Clinical Implications

While specific clinical data on this compound remains limited, its potential for treating cancers that exploit the GCN2 pathway is promising. The ability to sensitize cancer cells to existing therapies like asparaginase opens avenues for combination treatments that could enhance therapeutic efficacy while reducing resistance.

Future Directions

Further research is required to explore:

- Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms associated with GCN2 inhibition.

- Broader Applications : Investigating the use of this compound in other cancer types or conditions characterized by amino acid deprivation.

- Clinical Trials : Initiating clinical trials to evaluate safety, tolerability, and efficacy in human subjects.

Eigenschaften

IUPAC Name |

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPMAXSABUPRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClFN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.